molecular formula C23H22N2O6 B2534624 Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate CAS No. 1021249-96-6

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

Cat. No.: B2534624
CAS No.: 1021249-96-6
M. Wt: 422.437
InChI Key: QIGRJCBXIOWRTR-UHFFFAOYSA-N
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Description

“Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate” is a chemical compound with the molecular formula C34H28N2O8 . It has an average mass of 592.595 Da and a monoisotopic mass of 592.184570 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are often facilitated by the boron moiety in organoboron compounds .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 10 H bond acceptors and 1 H bond donor . It also has 11 freely rotating bonds . Its ACD/LogP is 5.68 .

Scientific Research Applications

Oxidative Debenzylation

  • Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate and similar compounds have been studied for their oxidative debenzylation properties. Research has shown that 4-methoxy-α-methylbenzyl alcohol, a related compound, serves as a new protecting group for carboxylic acids. These compounds can undergo hydrolysis in good yield by certain reagents, illustrating their potential utility in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).

Synthesis of Antifolate Properties

  • Compounds related to this compound have been synthesized and studied for their antifolate properties. These compounds, including derivatives like 2-carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, have shown potential as potent inhibitors in vitro, suggesting their applicability in developing treatments for certain types of cancer (Degraw, Christie, Colwell, & Sirotnak, 1992).

Intermediate in Total Synthesis

  • Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a compound structurally similar to the one , has been synthesized as an important intermediate for the total synthesis of bisbibenzyls. These natural products exhibit versatile biological activities, highlighting the significance of such intermediates in pharmaceutical and chemical research (Hong-xiang, 2012).

Novel Benzodifuranyl Synthesis

  • Similar compounds have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. These include derivatives like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide. Such research contributes to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Methanol Production

  • Some structurally related compounds have been used to study the production of methanol from aromatic acids. This research provides insights into how certain chemical compounds can be converted into useful byproducts like methanol (Donnelly & Dagley, 1980).

Research on Orexin-1 Receptor Mechanisms

  • Related compounds have been used to explore the role of Orexin-1 receptor mechanisms in compulsive food consumption. Such studies contribute to our understanding of eating disorders and potential pharmacological treatments (Piccoli et al., 2012).

Chloroperoxidase-Catalyzed Benzylic Hydroxylation

  • Studies on chloroperoxidase-catalyzed benzylic hydroxylation have included compounds similar to this compound. Such research aids in understanding enzyme specificity and reactivity, which is vital in biochemical applications (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Future Directions

The future directions in the research and development of this compound could involve exploring the protodeboronation of unactivated alkyl and primary alkyl boronic esters . This area is currently underexplored and could provide valuable insights for the synthesis of similar compounds .

Properties

IUPAC Name

methyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-25-13-21(31-14-15-5-4-6-18(11-15)29-2)20(26)12-19(25)22(27)24-17-9-7-16(8-10-17)23(28)30-3/h4-13H,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGRJCBXIOWRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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